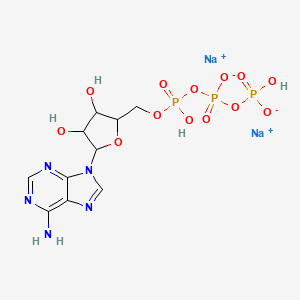
2-Chloro-6-phenylpyrimidin-4-amine
Vue d'ensemble
Description
The compound 2-Chloro-6-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various applications in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through several methods. One such method involves the reaction of 2-amino-1,1-dicyanobut-1-ene and 2-amino-1,1-dicyano-2-phenylethene with N,N-dimethylformamide dimethylacetal to yield (N,N-dimethylaminomethylene)amino derivatives. These derivatives can be further converted into 4-amino-5-cyano-6-phenylpyrimidines by treatment with primary aliphatic and aromatic amines, as described in one of the studies .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds have been determined, revealing conformational differences and multiple molecules within their respective structures. These structures are stabilized by substantial hydrogen-bonding interactions, leading to layer structures within the crystal .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions. For example, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amine substitutions has been studied, demonstrating the regioselectivity of the substitution reactions . Additionally, the conversion of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine through a ring-transformation reaction has been investigated, providing insights into the reaction mechanism and the fission of specific bonds in the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using various experimental and theoretical techniques. For instance, a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, utilized FT-IR, FT-Raman, NMR, and DFT techniques to investigate the molecular structure, vibrational spectra, and electronic properties. The study also calculated molecular stability, charge distribution, and thermodynamic parameters, which are crucial for understanding the compound's behavior in biological systems .
Applications De Recherche Scientifique
Chemical Transformations and Reactions
- 2-Chloro-6-phenylpyrimidin-4-amine is involved in various chemical transformations. A study revealed that the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine occurs through an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010). This insight is crucial for understanding the reactivity and potential applications of related compounds in synthetic chemistry.
Molecular Structure and Interaction Studies
- In another study, the crystal and molecular structures of similar compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, were determined, highlighting the significance of conformational differences and hydrogen-bonding interactions in their structures (Odell et al., 2007). These structural insights are important for the development of new materials and pharmaceuticals.
Reaction Mechanisms
- Research has also focused on understanding the reaction mechanisms involving chloro-phenylpyrimidine derivatives. A study on the mechanism of the reaction of 4‐chloro‐5‐cyano‐6‐phenylpyrimidine showed that its conversion into 4‐amino‐5‐cyano‐6‐phenylpyrimidine follows the ANRORC mechanism, which is significant for synthetic organic chemistry (Valk & Plas, 1973).
Synthetic Applications
- Further, these compounds are used in synthesizing bioactive compounds. For example, the synthesis and pharmacological screening of di-(phenyl) pyrimidin-2-amines, which includes derivatives of chloro-phenylpyrimidine, have shown significant anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017). This demonstrates their potential in developing new pharmaceutical agents.
Quantum Chemical Calculations
- The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound related to 2-Chloro-6-phenylpyrimidin-4-amine, has been investigated for its structure and properties using quantum chemical calculations (Aayisha et al., 2019). Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform their use in various scientific applications.
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
While specific future directions for 2-Chloro-6-phenylpyrimidin-4-amine are not available, pyrimidines in general are a focus of ongoing research. They are being explored for their potential in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the critical directions for future catalysis research .
Propriétés
IUPAC Name |
2-chloro-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUHZJARRPBHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704387 | |
| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenylpyrimidin-4-amine | |
CAS RN |
54994-35-3 | |
| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)






